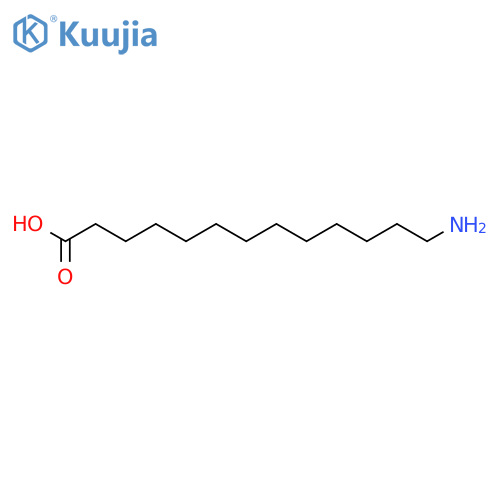Cas no 17437-19-3 (13-Aminotridecanoic Acid)

13-Aminotridecanoic Acid 化学的及び物理的性質
名前と識別子
-
- 13-Aminotridecanoic acid
- 13-amino-tridecanoic acid
- LMFA01100006
- 13-aminotridec-anoic acid
- 13-Aminotridecanoic Acid
-
- インチ: 1S/C13H27NO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12,14H2,(H,15,16)
- InChIKey: YHNQOXAUNKFXNZ-UHFFFAOYSA-N
- SMILES: OC(CCCCCCCCCCCCN)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 12
- 複雑さ: 160
- XLogP3: 0.1
- トポロジー分子極性表面積: 63.3
13-Aminotridecanoic Acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00AUTX-250mg |
13-Aminotridecanoic acid |
17437-19-3 | ≥95% | 250mg |
$760.00 | 2024-06-19 | |
| Aaron | AR00AV29-100mg |
13-Aminotridecanoic acid |
17437-19-3 | 97% | 100mg |
$206.00 | 2025-02-13 | |
| TRC | A633228-250mg |
13-Aminotridecanoic Acid |
17437-19-3 | 250mg |
$ 1016.00 | 2023-04-19 | ||
| TRC | A633228-500mg |
13-Aminotridecanoic Acid |
17437-19-3 | 500mg |
$ 1918.00 | 2023-04-19 | ||
| 1PlusChem | 1P00AUTX-100mg |
13-Aminotridecanoic acid |
17437-19-3 | ≥95% | 100mg |
$343.00 | 2024-06-19 | |
| TRC | A633228-50mg |
13-Aminotridecanoic Acid |
17437-19-3 | 50mg |
$ 253.00 | 2023-04-19 | ||
| Aaron | AR00AV29-250mg |
13-Aminotridecanoic acid |
17437-19-3 | 97% | 250mg |
$405.00 | 2025-02-13 | |
| Aaron | AR00AV29-500mg |
13-Aminotridecanoic acid |
17437-19-3 | 97% | 500mg |
$630.00 | 2025-02-13 |
13-Aminotridecanoic Acid 関連文献
-
Robert Bradshaw,Neil Denison,Simona Francese Anal. Methods 2016 8 6795
-
Lise Maisonneuve,Thomas Lebarbé,Etienne Grau,Henri Cramail Polym. Chem. 2013 4 5472
13-Aminotridecanoic Acidに関する追加情報
Introduction to 13-Amino-tridecanoic acid (CAS No. 17437-19-3)
13-Amino-tridecanoic acid, with the chemical formula C₁₃H₂₅NO₂, is a linear amino acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 17437-19-3, is characterized by a 13-carbon chain with an amine group at the terminal position and a carboxylic acid group at the other end. Its structural properties make it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules and functional materials.
The significance of 13-Amino-tridecanoic acid lies in its potential applications across multiple domains, including drug design, polymer science, and material engineering. The presence of both amino and carboxylic functional groups allows for diverse chemical modifications, making it a valuable building block for constructing more complex molecules. Recent advancements in peptide mimetics and peptidomimetic drugs have highlighted the role of such linear amino acid derivatives in creating novel therapeutic agents with improved pharmacokinetic profiles.
In the realm of pharmaceutical research, 13-Amino-tridecanoic acid has been explored as a precursor for designing inhibitors targeting various biological pathways. For instance, its structural motif is analogous to natural amino acids, which facilitates its incorporation into peptidomimetic scaffolds designed to modulate enzyme activity or receptor binding. Studies have demonstrated its utility in developing protease inhibitors, which are critical in treating conditions such as cancer and inflammation. The linear aliphatic backbone of this compound also contributes to enhanced solubility and bioavailability, key factors in drug development.
Recent research has also delved into the application of 13-Amino-tridecanoic acid in material science, particularly in the synthesis of biodegradable polymers and coatings. The compound’s ability to undergo polycondensation reactions with dicarboxylic acids or diamines allows for the creation of aliphatic polyamides with tailored mechanical properties. These polymers are increasingly used in medical implants due to their biocompatibility and degradation behavior, which aligns with the growing demand for sustainable medical technologies.
The synthesis of 13-Amino-tridecanoic acid typically involves multi-step organic reactions starting from readily available feedstocks such as decanal or tridecanal. Catalytic hydrogenation followed by functional group interconversion is a common pathway to achieve high yields and purity. Advances in catalytic methods have enabled more efficient production processes, reducing costs and environmental impact. Such improvements are crucial for scaling up production to meet industrial demands without compromising sustainability.
From a biological perspective, 13-Amino-tridecanoic acid has been investigated for its potential role as a nutrient or signaling molecule in microorganisms. Its structural similarity to longer-chain fatty acids suggests that it may be metabolized by certain bacteria or fungi, influencing their growth or metabolic pathways. This area of research is particularly relevant in developing novel probiotics or microbial-based bioremediation strategies.
The compound’s versatility extends to its use as an intermediate in agrochemical formulations. Derivatives of 13-Amino-tridecanoic acid have been explored as plant growth regulators or herbicides due to their ability to interact with plant hormone systems. By modulating these interactions, researchers aim to develop more effective crop protection agents that enhance yield while minimizing environmental impact—a critical consideration in modern agriculture.
In conclusion, 13-Amino-tridecanoic acid (CAS No. 17437-19-3) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and biotechnology. Its unique structural features enable diverse functionalization strategies, making it indispensable in synthetic chemistry research. As scientific understanding advances, the potential uses of this compound are expected to expand further, driving innovation across multiple industries.
17437-19-3 (13-Aminotridecanoic Acid) Related Products
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)
- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)




